molecular formula C13H11FO2 B1441049 2-(4-Fluoronaphthalen-1-yl)propanoic acid CAS No. 1415559-59-9

2-(4-Fluoronaphthalen-1-yl)propanoic acid

Cat. No. B1441049
CAS RN: 1415559-59-9
M. Wt: 218.22 g/mol
InChI Key: IMYJLWBXEMLBIB-UHFFFAOYSA-N
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Description

“2-(4-Fluoronaphthalen-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1415559-59-9 . It has a molecular weight of 218.23 . The compound is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for “2-(4-Fluoronaphthalen-1-yl)propanoic acid” is 1S/C13H11FO2/c1-8(13(15)16)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-Fluoronaphthalen-1-yl)propanoic acid” is a solid at room temperature .

Scientific Research Applications

Nanotechnology

Lastly, the unique properties of 2-(4-Fluoronaphthalen-1-yl)propanoic acid could be exploited in the field of nanotechnology. It might be used to modify the surface properties of nanoparticles, improving their dispersion, stability, and interaction with other materials.

Each of these applications leverages the distinct chemical characteristics of 2-(4-Fluoronaphthalen-1-yl)propanoic acid , demonstrating its versatility and potential in various fields of scientific research. While the current web search did not yield specific details on the applications of this exact compound, the applications mentioned are based on the general properties of fluorinated aromatic compounds and their analogs in scientific research .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8(13(15)16)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYJLWBXEMLBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695915
Record name 2-(4-Fluoronaphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoronaphthalen-1-yl)propanoic acid

CAS RN

3833-03-2
Record name 2-(4-Fluoronaphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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